molecular formula C19H17NO2 B053775 1-phenylethyl N-naphthalen-1-ylcarbamate CAS No. 119994-28-4

1-phenylethyl N-naphthalen-1-ylcarbamate

Cat. No.: B053775
CAS No.: 119994-28-4
M. Wt: 291.3 g/mol
InChI Key: ZTZHHYAALZEMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenylethyl N-naphthalen-1-ylcarbamate is a specialized chiral reagent of significant value in stereochemical analysis and organic synthesis. Its primary research application is as a chiral derivatizing agent (CDA) for the resolution and enantiomeric purity determination of chiral amines, alcohols, and carboxylic acids. The compound functions by reacting with racemic or enantiomerically enriched substrates to form diastereomeric derivatives. These derivatives, possessing distinct physical properties, can be effectively separated and analyzed using standard techniques such as HPLC, NMR spectroscopy, or GC-MS. The naphthalene moiety provides a strong chromophore for sensitive UV detection, while the chiral 1-phenylethyl group introduces the stereochemical center necessary for diastereomer formation. This makes it an indispensable tool for researchers in medicinal chemistry for the characterization of chiral intermediates, in pharmacology for studying enantioselective metabolism, and in materials science for developing chiral stationary phases. Its well-defined structure and high reactivity offer a reliable method for the precise elucidation of absolute configuration and enantiomeric excess (ee), thereby accelerating the development of enantiopure pharmaceuticals and functional materials. This product is intended for research applications only.

Properties

CAS No.

119994-28-4

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-phenylethyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C19H17NO2/c1-14(15-8-3-2-4-9-15)22-19(21)20-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21)

InChI Key

ZTZHHYAALZEMIS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32

Synonyms

Carbamic acid, 1-naphthalenyl-, 1-phenylethyl ester (9CI)

Origin of Product

United States

Stereochemical Investigations of 1 Phenylethyl N Naphthalen 1 Ylcarbamate

Chiral Centers and Potential Isomerism

The molecular structure of 1-phenylethyl N-naphthalen-1-ylcarbamate contains a single stereogenic center, also known as a chiral center. This center is located at the carbon atom of the ethyl group that is bonded to both the phenyl ring and the nitrogen atom of the carbamate (B1207046) linkage (C1 of the phenylethyl moiety).

The presence of this single chiral center means that the compound can exist as a pair of non-superimposable mirror images. These stereoisomers are known as enantiomers. The absolute configuration at this stereocenter is designated according to the Cahn-Ingold-Prelog (CIP) priority rules, leading to two possible isomers:

(R)-1-phenylethyl N-naphthalen-1-ylcarbamate

(S)-1-phenylethyl N-naphthalen-1-ylcarbamate

These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate, which is optically inactive.

Enantiomeric and Diastereomeric Analysis Methodologies

The separation and characterization of the enantiomers of this compound require specialized analytical techniques capable of distinguishing between chiral molecules.

Chromatographic Separation Techniques for Enantiomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for the analytical and preparative separation of enantiomers. The underlying principle involves the differential, transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

Several types of CSPs are commercially available and have proven effective for separating a wide range of chiral compounds, including those with structures analogous to this compound. nih.govnih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. Common choices include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support are among the most versatile and widely used CSPs. mdpi.com They can operate in normal-phase, reversed-phase, or polar organic modes, offering broad applicability.

Cyclodextrin-based CSPs: These consist of cyclic oligosaccharides that can include analytes within their chiral cavity, leading to separation based on differences in the stability of the inclusion complexes formed with each enantiomer. nih.gov

Protein-based CSPs: Columns containing immobilized proteins, such as α1-acid glycoprotein (AGP), can offer excellent enantioselectivity, particularly for pharmaceutical compounds. nih.gov

Table 1: Potential Chiral Stationary Phases for HPLC Separation

CSP Type Common Trade Names Separation Principle
Polysaccharide-based Chiralcel® OD, Chiralpak® AD, Lux® Cellulose/Amylose π-π interactions, hydrogen bonding, dipole-dipole interactions, steric hindrance
Cyclodextrin-based Cyclobond™ Host-guest inclusion complexation

Nuclear Magnetic Resonance (NMR) Analysis of Diastereomers

While NMR spectroscopy cannot distinguish between enantiomers directly due to their identical magnetic properties in an achiral environment, it is a powerful tool for the analysis of diastereomers. This principle can be leveraged to determine the enantiomeric composition of a sample of this compound through the use of a Chiral Solvating Agent (CSA). nih.gov

A CSA is an enantiomerically pure compound that interacts with the analyte's enantiomers to form transient diastereomeric complexes. nih.gov These complexes have distinct chemical environments, resulting in separate, observable signals in the NMR spectrum for the (R) and (S) enantiomers of the analyte. nih.govresearchgate.net For example, adding a pure enantiomer of a chiral acid or alcohol to a solution of racemic this compound would lead to the formation of two different diastereomeric species, which can then be distinguished and quantified by integrating their respective NMR signals.

Table 2: Hypothetical ¹H-NMR Data for Racemic this compound with a Chiral Solvating Agent

Proton Signal Chemical Shift (δ) for (R)-enantiomer complex (ppm) Chemical Shift (δ) for (S)-enantiomer complex (ppm) Δδ (ppm)
CH-CH₃ 5.15 5.18 0.03
CH-CH₃ 1.62 (doublet) 1.65 (doublet) 0.03

Note: The chemical shift difference (Δδ) allows for the calculation of enantiomeric excess.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for unambiguously determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique requires a high-quality single crystal of one of the pure enantiomers of this compound.

The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by electrons is slightly out of phase, an effect that is dependent on the X-ray wavelength and the elements present. researchgate.net This effect breaks the centrosymmetric relationship between the diffraction intensities of related reflections (Friedel's Law), known as Bijvoet pairs. By carefully measuring the intensity differences between these pairs, the absolute spatial arrangement of the atoms can be determined. The result is often reported as the Flack parameter, which should refine to a value close to 0 for the correct absolute configuration and close to 1 for the inverted structure. nih.govresearchgate.net

Table 3: Typical Parameters in a Crystallographic Report for Absolute Configuration

Parameter Description Typical Value for Correct Assignment
Chemical Formula Sum of atoms in the molecule C₂₁H₁₉NO₂
Crystal System e.g., Orthorhombic, Monoclinic -
Space Group Symmetry group of the crystal (must be non-centrosymmetric) e.g., P2₁2₁2₁
Flack Parameter A parameter indicating the correctness of the absolute structure 0.0(1)

Stereoselective Interactions in Chemical and Biological Systems

Enantiomers of this compound, while chemically identical in an achiral environment, are expected to exhibit different behaviors when interacting with other chiral entities. This stereoselectivity is a cornerstone of biochemistry and pharmacology. Biological systems, such as enzymes and receptors, are inherently chiral, being composed of L-amino acids and D-sugars.

Consequently, the (R) and (S) enantiomers of this compound can bind to a specific receptor or enzyme active site with different affinities and orientations. This difference in three-dimensional fit can lead to significant variations in biological activity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or even responsible for undesirable side effects.

Similarly, in chemical synthesis, using a chiral catalyst or reagent to produce this compound can lead to a stereoselective reaction, where one enantiomer is formed in preference to the other.

Enantiomeric Excess and Orientational Selectivity Measurements

The purity of a chiral sample is described by its enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in greater amounts than the other. It is a critical parameter in pharmaceutical development and asymmetric synthesis. Enantiomeric excess is calculated using the following formula:

e.e. (%) = [ |(moles of R) - (moles of S)| / |(moles of R) + (moles of S)| ] x 100

Alternatively, it can be calculated directly from the peak areas obtained from a chiral chromatogram or the signal integrations from an NMR spectrum recorded with a chiral solvating agent.

"Orientational Selectivity," more commonly referred to as enantioselectivity, describes the preference of a chiral system—be it a catalyst, a chromatographic stationary phase, or a biological receptor—for one enantiomer over the other. For instance, in a chemical reaction, if the formation of the (R)-enantiomer is favored over the (S)-enantiomer, the reaction is said to be enantioselective. This selectivity is quantified by the enantiomeric ratio (er = R/S) or by the resulting enantiomeric excess of the product.

Table 4: Sample Calculation of Enantiomeric Excess (e.e.) from HPLC Data

Enantiomer Retention Time (min) Peak Area Mole Fraction
(S)-enantiomer 10.5 150,000 0.25
(R)-enantiomer 12.2 450,000 0.75

| Calculation | | | e.e. = |0.75 - 0.25| / |0.75 + 0.25| x 100 = 50% |

Biological Activity and Mechanistic Studies in Vitro

Cholinesterase Enzyme Inhibition Studies

Carbamates are a well-established class of compounds known for their ability to inhibit cholinesterases, enzymes crucial for regulating neurotransmission. wikipedia.orgmdpi.com This inhibition occurs through the carbamoylation of a serine residue in the enzyme's active site, forming a transient covalent bond that is hydrolyzed much more slowly than the acetylated enzyme intermediate formed with the natural substrate, acetylcholine. wikipedia.org The inhibitory potential of carbamates can be modulated by the structural characteristics of both the "leaving group" (the alcohol/phenol portion) and the substituents on the carbamate (B1207046) nitrogen.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Naphthyl carbamates, such as the insecticide carbaryl (1-naphthyl methylcarbamate), are recognized reversible inhibitors of AChE. wikipedia.org The mechanism involves the carbamate moiety acting as a pseudosubstrate, leading to a temporary inactivation of the enzyme. wikipedia.org

While specific quantitative data (e.g., IC50 values) for 1-phenylethyl N-naphthalen-1-ylcarbamate are not detailed in the available research, the activity of related structures provides insight. For instance, compounds like 1-naphthyl phenothiazine carbamate have been studied for their kinetic interaction with human AChE. researchgate.netresearchgate.net The rate of carbamylation, a key step in the inhibition process, is significantly influenced by the nature of the groups attached to the carbamate structure. nih.gov

Butyrylcholinesterase (BChE) is another cholinesterase that can hydrolyze acetylcholine and is a target for inhibitors in neurodegenerative disease research. nih.gov Many carbamate derivatives exhibit a stronger inhibitory potency against BChE compared to AChE. mdpi.comnih.gov This selectivity is often attributed to the larger and more flexible active site gorge of BChE, which can accommodate bulkier inhibitor molecules more readily than the narrower gorge of AChE. nih.gov

Studies on various carbamate series show that while AChE inhibition is highly sensitive to the size of the N-alkyl substituent, BChE inhibition is often more dependent on the structure of the leaving group. nih.gov Some carbamates can act as pseudo-irreversible or selective inhibitors of BChE. researchgate.netmdpi.com Given the bulky naphthalene (B1677914) and 1-phenylethyl groups of the target compound, it is plausible that it would interact significantly with the BChE active site, though specific experimental data is required for confirmation.

Table 1: General Cholinesterase Inhibition Characteristics of Structurally Related Carbamates This table summarizes general findings for the class of compounds as specific data for this compound was not available in the searched literature.

Enzyme General Inhibition Profile Key Structural Determinants References
AChE Reversible, pseudo-irreversible inhibition via carbamoylation. The size of the N-alkyl/aryl substituent is a primary factor influencing the rate of carbamylation. wikipedia.orgnih.gov
BChE Often more potent inhibition than AChE; can be selective. Less influenced by N-substituent size due to a wider active site gorge; more dependent on the leaving group structure. nih.govnih.govmdpi.com

The structure-activity relationship (SAR) for carbamate inhibitors of cholinesterases is complex, balancing steric and electronic factors. The inhibitory activity is determined by both the carbamoyl moiety, which forms the covalent bond, and the leaving group, which guides the inhibitor into the active site.

For AChE, the carbamylation rate is delicately balanced by the size of the N-substituent. nih.gov While small alkyl groups are effective, the rate can decrease with slightly larger groups like ethyl before increasing again with hexyl, cyclohexyl, or aromatic substituents. nih.gov This suggests that the 1-phenylethyl group on the target compound could contribute favorably to AChE inhibition.

For BChE, the wider gorge makes the enzyme more tolerant of bulky N-substituents and more sensitive to the nature of the leaving group. nih.gov The interaction of the leaving group with residues in the active site, such as through pi-pi stacking, can be a significant factor. nih.gov For this compound, the large, aromatic naphthalene ring could form favorable interactions within the BChE active site gorge, potentially leading to potent inhibition. Computational studies on other carbamates have shown that steric effects are a key factor in determining the covalent binding behavior and duration of action. chemrxiv.org

Antimicrobial and Antifungal Activity Assessment

Certain naphthalene-based carbamates have demonstrated significant antibacterial activity. Studies on a series of chlorinated arylcarbamoylnaphthalenylcarbamates revealed high antistaphylococcal activity, with some derivatives showing nanomolar minimum inhibitory concentrations (MICs) against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. nih.gov

The structure of the substituent on the carbamate nitrogen plays a role in this activity. A structure-activity relationship study on analogues of ethyl N-(2-phenethyl) carbamate was conducted to identify potent inhibitors of MRSA biofilm formation. researchgate.net Furthermore, the phenethyl moiety itself, as phenethyl alcohol, is known to possess antibacterial activity against S. aureus, acting by permeabilizing the cell envelope and disrupting the cytoplasmic membrane. nih.gov The lipophilicity conferred by groups such as the phenylethyl substituent is also a factor that correlates with biological activity in this class of compounds. nih.gov

Table 2: Antistaphylococcal Activity of Representative Naphthalenyl Carbamate Analogues Data from a study on 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl carbamates, demonstrating the potential of the scaffold.

Compound Derivative Target Strain MIC (μM) Reference
Ethylcarbamate S. aureus ATCC 29213 0.064 nih.gov
Ethylcarbamate MRSA (SA 630) 0.032 nih.gov
Butylcarbamate S. aureus ATCC 29213 0.030 nih.gov
Butylcarbamate MRSA (SA 630) 0.018 nih.gov

Following a review of the scientific literature, no studies were identified that evaluated the antifungal activity of this compound against the plant pathogenic fungus Rhizoctonia solani. Consequently, there is no available data regarding its efficacy, potential molecular mechanisms of action, or its ability to inhibit specific fungal enzymes such as β-1,3-glucanase in this organism. While other classes of N-aryl carbamates and naphthalene derivatives have been investigated for antifungal properties against various phytopathogens, specific information pertaining to the target compound against R. solani is currently absent from the researched sources. nih.govresearchgate.net

Mechanisms of Action at a Cellular Level (in vitro cellular models, excluding clinical data)

Numerous studies have demonstrated the cytotoxic and pro-apoptotic potential of various carbamate derivatives against human cancer cell lines. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells and is a primary goal of many chemotherapeutic agents mdpi.com.

Research on different carbamate-containing molecules has revealed potent activity against a range of cancer cells. For instance, a series of 4'-demethylepipodophyllotoxin carbamate derivatives showed significant cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), HCT-8 (colon cancer), and HL-60 (leukemia) cell lines, with some compounds being more potent than the established anticancer drug etoposide nih.gov. The most potent compound in that study induced cell cycle arrest at the G2/M phase and triggered apoptosis, which was associated with the activation of Bax, p53, and caspase-3 proteins nih.gov.

Another study investigated a carbamate inhibitor, ANP0903, in HepG2 (hepatocellular carcinoma) cells. The compound's cytotoxic action was hypothesized to stem from proteasome inhibition, leading to an accumulation of ubiquitinated proteins. This, in turn, triggers endoplasmic reticulum (ER) stress, activating autophagy and apoptotic pathways, ultimately resulting in cell death mdpi.com. Steroidal carbamates have also shown inhibitory effects on the growth of mouse colon carcinoma CT26WT cells, with IC50 values in the micromolar range nih.gov. These findings collectively indicate that the carbamate scaffold is a viable pharmacophore for inducing apoptosis in cancer cells through various molecular pathways.

Table 4: In Vitro Cytotoxic and Apoptotic Activity of Various Carbamate Derivatives

Compound/Derivative Class Cell Line(s) Observed Effects IC50 / EC50 Reference
4'-Demethylepipodophyllotoxin Carbamates HeLa, A549, HCT-8, HL-60 G2/M cell cycle arrest, Apoptosis induction, Activation of Bax, p53, caspase-3 Not specified nih.gov
ANP0903 (Carbamate Inhibitor) HepG2 Enhanced cytotoxicity, Apoptosis induction via ER stress Not specified mdpi.com

This interactive table summarizes the demonstrated anticancer effects of different carbamate-containing compounds on various in vitro cell lines.

An article on the biological activity and mechanistic studies of this compound, specifically focusing on its impact on proteasome activity and DNA methylation modulation, cannot be generated at this time.

Extensive searches for scientific literature detailing the in vitro effects of this compound on these specific biochemical pathways have not yielded any relevant research findings. There is no publicly available data to support a discussion or create data tables on the following topics for this particular compound:

DNA Methylation Modulation Studies

Therefore, the requested article with its specified structure and content cannot be produced.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing information on electron distribution, orbital energies, and reactivity. scienceopen.commdpi.com While specific DFT studies on 1-phenylethyl N-naphthalen-1-ylcarbamate are not widely published, analysis of its core components—a naphthalene (B1677914) ring, a carbamate (B1207046) linker, and a phenylethyl group—allows for well-founded predictions.

DFT calculations can determine the distribution of electron density, highlighting electron-rich and electron-deficient regions of the molecule. For instance, studies on naphthalene have shown how electron density is distributed across its fused ring system. researchgate.net The carbamate group (-OCONH-) is known to have a planar structure with significant resonance, influencing the electronic properties of the adjacent aromatic rings. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its tendency to undergo electronic transitions. scienceopen.com

Furthermore, DFT is instrumental in calculating the energetics of chemical reactions, such as the formation of the carbamate itself or its interaction with biological targets. By modeling transition states and intermediates, DFT can elucidate reaction pathways and activation energies, which are often difficult to determine experimentally. mdpi.com

A molecule like this compound can exist in various three-dimensional arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be present under physiological conditions and to interact with biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein.

The carbamate functional group is a well-known "privileged structural fragment" present in many inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the treatment of Alzheimer's disease. mdpi.com Molecular docking simulations are used to place this compound into the active site of these enzymes to predict its binding mode.

The active site of AChE contains a catalytic triad (B1167595) (Ser-His-Glu) and a peripheral anionic site. mdpi.com Docking studies of similar carbamate inhibitors reveal key interactions:

The carbamate moiety can form hydrogen bonds with amino acid residues in the active site.

The aromatic naphthalene and phenyl rings can engage in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr) in the active site gorge.

These interactions anchor the ligand within the active site, positioning it for potential inhibitory activity.

Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, often expressed in kcal/mol. A lower (more negative) value suggests a more favorable and stable interaction. Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode. nih.gov

The table below illustrates the typical types of interactions and predicted binding affinities for carbamate-based inhibitors with cholinesterases, based on published studies of analogous compounds. researchgate.net

Ligand ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Aromatic CarbamatesAcetylcholinesterase (AChE)-7.0 to -9.5Trp84, Tyr121, Tyr334, Phe330π-π stacking, Hydrophobic
Aromatic CarbamatesAcetylcholinesterase (AChE)-7.0 to -9.5Ser200, His440Hydrogen Bonding
Aromatic CarbamatesButyrylcholinesterase (BChE)-6.5 to -9.0Trp82, Tyr332π-π stacking
Aromatic CarbamatesButyrylcholinesterase (BChE)-6.5 to -9.0Ser198, His438Hydrogen Bonding

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling seeks to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov For a series of related compounds, SAR studies correlate specific structural features with their observed potency. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that relate chemical properties (descriptors) to activity. nih.govbrieflands.com

For this compound, an SAR study would involve synthesizing and testing analogs with systematic modifications to its three main components:

The Naphthalene Ring: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) at different positions could enhance binding through additional interactions or alter the electronic properties of the ring system.

The Carbamate Linker: While the core carbamate is often essential for the mechanism of action (carbamylation of a serine residue in cholinesterases), modifications to the nitrogen or oxygen atoms could be explored, though this would fundamentally alter the compound class.

The table below summarizes hypothetical SAR insights for this class of compounds based on general principles observed in similar inhibitor series. researchgate.net

Structural ModificationPredicted Effect on ActivityRationale
Adding electron-withdrawing groups to the naphthalene ringPotentially IncreaseEnhances the electrophilicity of the carbamate carbonyl, potentially facilitating reaction with the target enzyme.
Adding bulky groups to the naphthalene ringVariableMay improve binding through increased hydrophobic contact or cause steric hindrance, reducing activity.
Replacing the phenyl group with other aromatic systemsVariableAlters the shape and electronic profile, which could either improve or worsen the fit in the binding site.
Changing the length of the alkyl chain (ethyl)Potentially DecreaseThe specific length is often optimal for positioning the aromatic groups within the binding pocket.

These computational approaches provide a rational framework for understanding the molecular behavior of this compound and for designing new analogs with potentially improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Derivations

QSAR studies are a cornerstone of computational toxicology and drug design. They involve creating mathematical models that relate the chemical structure of a compound to its biological activity. This allows for the prediction of a compound's activity based on its molecular properties, known as descriptors. However, no QSAR models or studies specifically involving this compound have been published in the available scientific literature.

Pharmacophore Mapping and Molecular Surface Analysis

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used to screen for other molecules with similar activity. Molecular surface analysis complements this by examining the surface properties of a molecule, such as its shape and electrostatic potential, which are crucial for its interaction with biological targets. There are currently no publicly documented pharmacophore models or molecular surface analyses for this compound.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers a way to map out the step-by-step process of a chemical reaction, including the identification of transition states and intermediates. This is invaluable for understanding how a molecule is formed and how it might react in different environments. At present, there are no computational studies in the public domain that elucidate the reaction mechanisms involving this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

One-dimensional ¹H and ¹³C NMR spectra are used to identify the different chemical environments of the hydrogen and carbon atoms in the molecule, respectively, and can be used to assess the sample's purity.

¹H NMR: The proton NMR spectrum of 1-phenylethyl N-naphthalen-1-ylcarbamate is expected to show distinct signals corresponding to the protons of the 1-phenylethyl and naphthalen-1-yl groups, as well as the carbamate (B1207046) N-H proton. The aromatic region (typically δ 7.0-8.5 ppm) would contain complex multiplets from the twelve protons of the phenyl and naphthyl rings. A quartet is predicted for the single methine (CH) proton of the phenylethyl group, coupled to the adjacent methyl protons. The methyl (CH₃) protons would appear as a doublet. The carbamate (N-H) proton is expected to be a singlet or a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all 19 carbon atoms in the molecule. The spectrum would be characterized by a signal for the carbamate carbonyl (C=O) carbon, typically in the δ 150-160 ppm region. The aromatic carbons of the phenyl and naphthyl rings would generate multiple signals in the δ 110-150 ppm range. The methine (CH) and methyl (CH₃) carbons of the 1-phenylethyl group would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

GroupAtomPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
1-PhenylethylMethyl (CH₃)~1.6Doublet~22
1-PhenylethylMethine (CH)~5.9Quartet~75
1-PhenylethylAromatic (C₆H₅)~7.2-7.4Multiplet~125-142
CarbamateN-H~8.0-9.0Singlet-
CarbamateCarbonyl (C=O)--~154
Naphthalen-1-ylAromatic (C₁₀H₇)~7.4-8.2Multiplet~110-135

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Key correlations would be observed between the methine (CH) proton and the methyl (CH₃) protons of the 1-phenylethyl group. It would also show correlations between adjacent protons within the phenyl and naphthalen-1-yl aromatic systems, helping to trace the connectivity within these rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the predicted proton signals for the methine and methyl groups to their corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₉H₁₇NO₂. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the calculated theoretical mass.

Predicted HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)AdductPredicted m/z
C₁₉H₁₇NO₂291.12593[M+H]⁺292.13320
C₁₉H₁₇NO₂291.12593[M+Na]⁺314.11514

Data predicted by computational models. oup.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (such as the protonated molecule, [M+H]⁺) to gain further structural information. The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely involve the cleavage of the carbamate bonds.

A primary fragmentation would be the cleavage of the C-O bond of the carbamate ester, leading to the formation of a stable 1-phenylethyl cation at m/z 105. Another significant fragmentation pathway could involve the formation of a naphthalen-1-yl isocyanate cation [C₁₀H₇NCO]⁺ or a related fragment ion following the loss of the 1-phenylethanol (B42297) group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the carbamate, aromatic, and aliphatic moieties.

Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
N-H (Amide II)Stretching3200-3400
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
Carbonyl (C=O)Stretching1690-1730
Aromatic C=CStretching1500-1600
C-O (Ester)Stretching1200-1250
C-NStretching1200-1350

Key expected signals include a sharp absorption band around 1690-1730 cm⁻¹ due to the stretching of the carbamate carbonyl (C=O) group. mdpi.comoup.com An absorption band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. mdpi.com The spectrum would also feature bands for aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹. The C-O and C-N stretching vibrations of the carbamate group are expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹. mdpi.com

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable in the analytical chemistry of "this compound," providing robust methods for assessing its purity, determining its enantiomeric composition, and identifying any volatile components that may be present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such powerful techniques that offer high resolution and sensitivity for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." It is exceptionally versatile, allowing for both the determination of chemical purity and the separation and quantification of its stereoisomers.

For purity analysis, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase, such as a C18 or C8 silica-based column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The high UV absorbance of the naphthalene (B1677914) and phenyl moieties in the molecule allows for sensitive detection using a UV detector.

The determination of enantiomeric excess is a critical analytical step due to the chiral nature of the 1-phenylethyl group. This is achieved using chiral HPLC, which involves a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for the resolution of a wide range of enantiomers, including carbamates. asianpubs.orgnih.govnih.gov The enantiomers of "this compound" interact diastereomerically with the chiral stationary phase, leading to different retention times and enabling their separation and quantification. The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). researchgate.net

Below are representative data tables for purity and enantiomeric excess analysis by HPLC.

Purity Analysis by Reversed-Phase HPLC

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Injection Vol. 10 µL
Retention Time ~6.5 min
Purity >99.5% (by area normalization)

Enantiomeric Excess Analysis by Chiral HPLC

ParameterValue
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temp. 20 °C
Injection Vol. 5 µL
Retention Time (R-enantiomer) ~8.2 min
Retention Time (S-enantiomer) ~9.5 min
Resolution (Rs) >1.5
Enantiomeric Excess >99%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS is primarily used to detect and identify any residual volatile solvents from the synthesis or volatile degradation products.

Direct analysis of carbamates by GC can be challenging due to their thermal lability, often leading to decomposition in the high-temperature environment of the injector and column. scispec.co.thoup.comtaylorfrancis.com Phenylcarbamates, for instance, can thermally degrade into the corresponding isocyanate and phenol. To circumvent this, several strategies can be employed. One approach is the use of a cold on-column injection technique, which introduces the sample directly onto the column at a low temperature, minimizing thermal stress. oup.com Another common strategy is derivatization, where the carbamate is chemically modified to a more volatile and thermally stable derivative prior to analysis.

For the analysis of volatile impurities, a standard GC-MS method with a non-polar capillary column (e.g., 5% phenyl polysiloxane) is typically used. The sample is dissolved in a suitable solvent, and a small volume is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum for each, which allows for their identification by comparison to a spectral library.

Below is a representative data table for the analysis of volatile components by GC-MS.

Analysis of Volatile Components by GC-MS

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Injector Temp. 250 °C (Split mode)
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Identified Volatiles e.g., Toluene, Ethyl acetate (B1210297) (with retention times and % area)

Derivatization and Analog Development Research

Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogs is fundamental to understanding how different structural components of 1-phenylethyl N-naphthalen-1-ylcarbamate contribute to its biological activity. SAR studies involve systematically altering the molecule's structure and assessing the impact of these changes on its efficacy and potency.

One relevant area of research that provides a framework for the SAR exploration of naphthalene-containing carbamates is the synthesis and antimicrobial evaluation of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates. In these studies, a series of analogs were created by modifying the carbamate (B1207046) side chain with various alkyl, cycloalkyl, and arylalkyl groups. nih.gov The findings from such studies can be extrapolated to guide the design of analogs for this compound. For instance, varying the length and branching of the alkyl chain on the carbamate nitrogen could reveal optimal steric and lipophilic requirements for biological activity.

Furthermore, research on benzene-based carbamates as cholinesterase inhibitors has demonstrated that modifications to the aromatic rings and the carbamate substituents significantly influence inhibitory potency and selectivity. nih.gov This suggests that for this compound, synthesizing analogs with substitutions on both the naphthalene (B1677914) and phenyl rings would be a valuable strategy. Electron-donating or electron-withdrawing groups could be introduced to probe the electronic requirements of the binding pocket.

A hypothetical SAR study for this compound could involve the synthesis of the analogs presented in the following table:

Table 1: Hypothetical Analogs for SAR Exploration

Modification Area Analog Rationale
Phenylethyl Scaffold Introduction of substituents (e.g., -Cl, -OCH3, -CF3) at various positions on the phenyl ring. To probe the electronic and steric effects of the phenylethyl moiety on biological activity.
Phenylethyl Scaffold Variation of the alkyl group (e.g., methyl to propyl). To determine the optimal size and lipophilicity of the group attached to the chiral center.
Naphthalene Scaffold Introduction of substituents (e.g., -Br, -OH, -NO2) on the naphthalene ring. To investigate the influence of electronic and steric modifications of the naphthalene system on target binding.
Carbamate Linker Replacement of the oxygen atom with sulfur (thiocarbamate). To assess the impact of the carbamate linker's electronic properties on activity and stability.

Chemical Derivatization for Analytical Enhancement (e.g., mass spectrometric response)

In analytical chemistry, particularly for trace-level detection in biological matrices, the inherent properties of a compound may not be optimal for the chosen analytical technique. Chemical derivatization can be employed to improve a compound's volatility, thermal stability, or ionization efficiency, thereby enhancing its detectability, especially in gas chromatography-mass spectrometry (GC-MS).

For carbamates, which can be thermally labile, derivatization is a common strategy to improve their analytical characteristics. scispec.co.th While specific derivatization methods for this compound are not extensively documented, general approaches for carbamates can be applied. One such method involves derivatization with 9-xanthydrol, which has been successfully used for the determination of various carbamate pesticides in water samples. nih.govresearchgate.net This reaction typically targets the N-H group of the carbamate, leading to a derivative with improved thermal stability and chromatographic behavior.

Another approach is the use of fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), which can react with the carbamate to form a more volatile and electron-capturing derivative, significantly enhancing sensitivity in GC with electron capture detection (GC-ECD) or GC-MS. nih.govresearchgate.net

Table 2: Potential Derivatization Reagents for Analytical Enhancement

Derivatizing Agent Reaction Target Analytical Advantage
9-Xanthydrol N-H group of the carbamate Increased thermal stability for GC analysis.
Heptafluorobutyric anhydride (HFBA) N-H group of the carbamate Enhanced volatility and electron-capturing properties for GC-ECD and GC-MS.
Trimethylphenylammonium hydroxide N-H group of the carbamate On-column methylation for GC analysis.

Modulations of Naphthalene and Phenylethyl Scaffolds

Systematic modifications of the core scaffolds of this compound—the naphthalene and phenylethyl moieties—are crucial for optimizing its pharmacological profile. The naphthalene ring, a prominent feature in many bioactive compounds, offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. ekb.eg

Research into naphthalene-containing compounds has shown that this moiety can be a key pharmacophore, contributing to the molecule's biological activity through various interactions, including π-stacking with biological targets. acs.org The hybridization of naphthalene with other heterocyclic scaffolds has also been explored to create novel compounds with enhanced or dual activities. nih.gov For this compound, modifications could include the introduction of small substituents, such as halogens or methoxy (B1213986) groups, or the fusion of another ring to the naphthalene system to explore extended π-systems.

The phenylethyl scaffold also presents opportunities for modulation. The phenyl ring can be substituted to alter the electronic and steric properties of this part of the molecule. Furthermore, the stereochemistry at the chiral center of the 1-phenylethyl group is likely to be a critical determinant of biological activity, and the synthesis and evaluation of both enantiomers would be a key aspect of SAR studies.

Synthesis of Prodrugs or Bioconjugates (conceptual)

The development of prodrugs or bioconjugates of this compound represents a sophisticated strategy to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), or to achieve targeted delivery.

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For compounds containing a carbamate linkage, several prodrug strategies can be conceptualized. One approach involves modifying the carbamate nitrogen with a group that can be enzymatically or chemically cleaved in vivo to release the active parent compound. nih.govnih.gov For example, attaching a promoiety that enhances water solubility could improve oral bioavailability. The carbamate group itself can act as a linker in a prodrug, masking a functional group of a parent drug until it is hydrolyzed. acs.org

Bioconjugates: Bioconjugation involves linking the drug molecule to a larger biomolecule, such as a peptide, antibody, or polymer. This approach can be used to target the drug to specific tissues or cells, thereby increasing its efficacy and reducing off-target side effects. The naphthalene moiety of this compound could be functionalized with a linker suitable for conjugation. For instance, the conjugation of naphthalene-containing molecules to peptides has been explored for the development of novel biomaterials, and similar principles could be applied to create bioconjugates for targeted drug delivery. researchgate.net

Table 3: Conceptual Prodrug and Bioconjugate Strategies

Strategy Modification Objective
Prodrug Attachment of a hydrophilic promoiety to the carbamate nitrogen. Enhance aqueous solubility and oral absorption.
Prodrug Introduction of an enzymatically labile group on the naphthalene or phenyl ring. Site-specific release of the active drug.
Bioconjugate Covalent linkage to a tumor-targeting peptide via a functionalized linker on the naphthalene ring. Targeted delivery to cancer cells.
Bioconjugate Conjugation to a polymer like polyethylene (B3416737) glycol (PEG). Increase circulation half-life and reduce immunogenicity.

Potential Applications and Future Research Directions in Chemical Biology

Development as a Research Probe for Biological Systems

The structural characteristics of 1-phenylethyl N-naphthalen-1-ylcarbamate, which include a naphthalene (B1677914) ring system, suggest its potential development as a fluorescent probe. Naphthalene derivatives are known for their fluorescent properties, which could be harnessed to study biological systems.

Furthermore, the carbamate (B1207046) linkage can be engineered to be cleavable by specific enzymes. This "turn-on" mechanism, where fluorescence is activated upon enzymatic cleavage, is a valuable tool in chemical biology. For instance, new classes of fluorogenic probes based on the heptamethine cyanine (B1664457) scaffold have been developed using stimuli-responsive carbamate linkers. These probes exhibit significant increases in fluorescence upon carbamate cleavage, enabling the imaging of specific enzyme activity in complex biological environments. nih.gov A similar strategy could be applied to this compound to develop probes for enzymes that recognize and cleave the carbamate bond.

Additionally, self-immolative thiocarbamates, which are structurally related to carbamates, have been utilized to create triggered donors of signaling molecules like hydrogen sulfide (B99878) (H2S) and analyte replacement fluorescent probes. nih.gov This principle could potentially be adapted to the this compound scaffold to develop probes that release a detectable signal or a biologically active molecule upon a specific trigger.

Table 1: Potential Characteristics of this compound as a Research Probe

Feature Potential Application Rationale
Naphthalene Moiety Intrinsic Fluorescence Naphthalene is a well-known fluorophore.
Carbamate Linker Enzyme-Activatable Probes Carbamate bond can be designed for specific enzymatic cleavage, leading to a "turn-on" signal. nih.gov

Use as Chemical Intermediates in Complex Molecule Synthesis

Carbamates are widely recognized as versatile intermediates in organic synthesis. acs.org They serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The carbamate group can function as a protecting group for amines, offering stability under various reaction conditions and allowing for selective deprotection. nih.gov

The synthesis of complex molecules often involves multi-step processes where the carbamate functionality can be introduced to facilitate specific transformations. For example, carbamates can be formed from alcohols and amines through various synthetic routes, including the use of phosgene (B1210022) derivatives or, more recently, through greener methods involving carbon dioxide. researchgate.net The resulting carbamates can then undergo further reactions to build more complex molecular architectures. Given its structure, this compound could serve as a precursor for the synthesis of more elaborate molecules incorporating the phenylethyl and naphthalen-1-yl motifs, which are present in various biologically active compounds.

Contribution to Understanding Neurotransmitter Regulation

The carbamate scaffold is a prominent feature in several drugs that target the nervous system, particularly as inhibitors of cholinesterases. nih.gov Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain. This mechanism is central to the treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov Drugs such as rivastigmine, which contains a carbamate moiety, are used for this purpose. nih.gov

Carbamate insecticides are also known to interact with the nervous system by inhibiting acetylcholinesterase. wikipedia.org Furthermore, some carbamate insecticides have been found to target human melatonin (B1676174) receptors, suggesting a broader role for carbamates in modulating neuroendocrine systems. nih.gov Given the presence of the carbamate group in this compound, it is plausible that this compound or its derivatives could be investigated for their effects on neurotransmitter systems. Future research could explore its potential to inhibit cholinesterases or interact with other neuronal receptors, thereby contributing to our understanding of neurotransmitter regulation.

Applications in Green Chemistry and Solvent-Free Synthesis

The synthesis of carbamates has traditionally involved the use of hazardous reagents like phosgene. researchgate.net However, there is a growing emphasis on developing more environmentally friendly "green" synthetic methods. One promising approach is the synthesis of carbamates from amines, alcohols, and carbon dioxide, which is a readily available, non-toxic, and renewable C1 source. rsc.orgpsu.edu Basic catalysts have been shown to effectively promote this reaction under mild conditions, even in the absence of dehydrating agents. psu.edu

Solvent-free synthesis is another key aspect of green chemistry, aiming to reduce waste and energy consumption. umich.edu Methods for the solvent-free preparation of primary carbamates using reagents like silica (B1680970) sulfuric acid have been developed. umich.edu These reactions can often be performed at room temperature with high yields and purity. tubitak.gov.trresearchgate.net The principles of green and solvent-free synthesis could be applied to the production of this compound, making its synthesis more sustainable and efficient. Future research could focus on optimizing these green synthetic routes for this specific compound. A practical method for synthesizing carbamates from ureas and organic carbonates with 100% atom economy has also been developed using a La2O3/SiO2 catalyst without any additional solvent. tandfonline.comtandfonline.com

Design of Novel Inhibitors and Modulators Based on the Carbamate Scaffold

The carbamate group is a versatile scaffold for the design of enzyme inhibitors. nih.gov Its unique "amide-ester" hybrid nature allows for specific interactions with biological targets. nih.gov Carbamate-based molecules have been developed as inhibitors for a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases. nih.govacs.org

Recent studies have highlighted the potential of carbamate derivatives as inhibitors of endocannabinoid degrading enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are targets for neurotherapeutic drugs. researchgate.net Flavonoid carbamate hybrids have also been designed as multi-target enzyme inhibitors for Alzheimer's disease, targeting both acetylcholinesterase and monoacylglycerol lipase. rsc.org

The structural features of this compound, combining a carbamate linker with aromatic phenylethyl and naphthalene groups, provide a foundation for designing novel inhibitors. The naphthalene and phenyl rings can engage in hydrophobic and π-stacking interactions within enzyme active sites, while the carbamate moiety can form key hydrogen bonds or act as a leaving group in covalent inhibition. By modifying the substituents on the aromatic rings and the carbamate nitrogen, it would be possible to tune the inhibitory potency and selectivity of these compounds for specific enzyme targets.

Table 2: Mentioned Compound Names

Compound Name
This compound
Rivastigmine
Hydrogen sulfide
Acetylcholine

Q & A

Basic: What synthetic routes are recommended for 1-phenylethyl N-naphthalen-1-ylcarbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 1-naphthylamine with 1-phenylethyl chloroformate under controlled conditions. Key parameters include:

  • Temperature: Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent: Use anhydrous dichloromethane or THF to enhance reactivity .
  • Catalysts: Triethylamine (TEA) is effective for neutralizing HCl byproducts .
    Optimization Tips:
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
  • Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms structural integrity (e.g., aromatic protons at δ 7.2–8.3 ppm, carbamate carbonyl at ~155 ppm) .
  • FTIR: Identify carbamate C=O stretch (~1700 cm⁻¹) and N–H bend (~1530 cm⁻¹) .
  • Mass Spectrometry (HRMS): Exact mass confirms molecular ion (e.g., [M+H]+ at m/z 320.1422 for C₁₉H₁₇NO₂) .
  • HPLC: Use C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .

Basic: What are the known toxicological profiles and safety protocols for handling this compound?

Methodological Answer:

  • Toxicity Data: Limited studies suggest moderate hepatotoxicity (LD50 >2000 mg/kg in rodents) based on structurally related carbamates .
  • Safety Protocols:
    • Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
    • Store at 2–8°C in amber vials to prevent photodegradation .
    • Ventilation: Conduct reactions in fume hoods due to potential amine vapors .

Advanced: How can researchers resolve contradictions in reported biological activities of carbamate derivatives?

Methodological Answer:

  • Meta-Analysis: Compare datasets across studies (e.g., IC50 values in enzyme assays vs. cytotoxicity) .
  • Experimental Replication: Standardize assays (e.g., fixed pH, cell lines) to isolate variables .
  • Mechanistic Studies: Use knockout models or siRNA to confirm target specificity .

Advanced: What strategies elucidate the stereochemical configuration of this compound?

Methodological Answer:

  • Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT calculations to assign absolute configuration .
  • Chiral HPLC: Use a Chiralpak® IA column (hexane:isopropanol 90:10) to separate enantiomers .
  • X-ray Crystallography: Co-crystallize with a resolving agent (e.g., tartaric acid) for unambiguous assignment .

Advanced: How can computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME estimate logP (~3.5), suggesting moderate blood-brain barrier penetration .
  • Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Metabolism Simulations: Predict phase I/II metabolites (e.g., hydroxylation, glucuronidation) with GLORYx .

Advanced: What factors influence the stability of this compound under storage?

Methodological Answer:

  • pH Sensitivity: Degrades rapidly in alkaline conditions (pH >9); store in neutral buffers .
  • Temperature: Stable at 25°C for 6 months; avoid freezing to prevent crystallization .
  • Light Exposure: Protect from UV light (λ <400 nm) to prevent naphthalene ring oxidation .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified phenyl/naphthyl groups .
  • Bioassays: Test against target receptors (e.g., GABA_A for sedative activity) using patch-clamp electrophysiology .
  • QSAR Modeling: Train ML models (e.g., Random Forest) on IC50 data to predict potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.